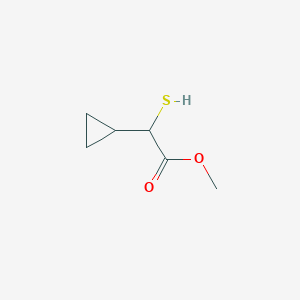

Methyl 2-cyclopropyl-2-sulfanylacetate

描述

Cyclopropane Ring Conformational Analysis

The cyclopropane ring within this compound exhibits the characteristic structural features that define this highly strained ring system. Cyclopropane is necessarily planar in its geometry, with carbon atoms positioned at the corners of an equilateral triangle, resulting in internal bond angles of 60 degrees. This geometric constraint represents a significant deviation from the optimal tetrahedral angle of 109.5 degrees preferred by sp³ hybridized carbon atoms, creating substantial angular strain throughout the ring system.

The ring strain energy in cyclopropane has been quantified at approximately 28 kcal/mol through heat of combustion measurements, demonstrating that this strain substantially weakens the carbon-carbon bonds within the ring structure. When compared to the strength of typical carbon-carbon bonds, which measure approximately 88 kcal/mol, the high strain energy in cyclopropane creates a system where the bonds are significantly more reactive than those found in acyclic alkanes or larger ring systems.

The planar nature of cyclopropane also introduces torsional strain, as all carbon-carbon bonds within the ring are maintained in fully eclipsed conformations. This eclipsing arrangement cannot be relieved through conformational changes, unlike the situation in larger ring systems such as cyclohexane, where chair conformations can eliminate both angular and torsional strain. The constrained geometry of the cyclopropane ring in this compound therefore maintains these energetically unfavorable interactions throughout all possible molecular conformations.

Recent research has demonstrated that cyclopropyl groups can exert significant conformational effects on adjacent substituents, with studies showing that alkyl groups positioned near cyclopropane rings can preferentially adopt axial orientations in chair-like conformations. This phenomenon, termed the "cyclopropyl effect," suggests that the electronic and steric properties of the cyclopropane ring in this compound may influence the preferred conformations of the adjacent sulfhydryl and ester groups.

Thioester Functional Group Electronic Configuration

The thioester functionality in this compound, represented by the sulfur atom bonded to the carbon center, exhibits distinct electronic characteristics that differentiate it from conventional oxygen-containing ester groups. Theoretical studies using density functional theory have revealed that thioester bonds possess unique electronic properties that influence both their stability and reactivity patterns. The carbon-sulfur bond length in thioester systems typically measures approximately 1.79 Å, which is notably longer than the standard carbon-oxygen ester bond length of 1.35 Å.

The electronic structure of thioester groups involves complex orbital interactions that include both σ and π bonding components. Research utilizing CNDO/2-SCF-MO calculations has demonstrated that thioester groups can function as electron-withdrawing substituents through σ and 2pπ-3dπ bonding interactions while simultaneously acting as electron donors through pπ-pπ bonding mechanisms. This dual electronic behavior creates a unique situation where the thioester group can both accept and donate electron density depending on the electronic environment of surrounding substituents.

The participation of sulfur d-orbitals in the electronic structure of thioester compounds has been a subject of extensive investigation. Studies have shown that the involvement of nominally empty 3d-orbitals can significantly influence the electronic distribution within aryl thiol esters, with evidence suggesting that electron-donating substituents positioned para to thioester groups can cause the latter to accept electron density regardless of d-orbital participation. In the case of this compound, the proximity of the cyclopropyl group to the sulfur atom may create similar electronic interactions that modify the electron distribution throughout the molecule.

The reactivity of thioester bonds toward nucleophilic attack has been extensively studied, with theoretical investigations revealing that O-to-S acyl transfer reactions proceed through anionic stepwise mechanisms. These studies indicate that the cleavage of carbon-oxygen bonds represents the rate-limiting step in such transformations, with energy barriers measuring approximately 25.1 kcal/mol for reactions occurring at room temperature. The presence of substituents at the α-position relative to the ester group, such as the cyclopropyl group in this compound, can significantly influence these energy barriers and affect the overall reactivity of the thioester functionality.

Steric and Electronic Effects of Substituent Arrangement

The arrangement of substituents in this compound creates a complex network of steric and electronic interactions that significantly influence the compound's molecular properties and chemical behavior. The positioning of both the cyclopropyl group and the sulfhydryl group on the same carbon atom adjacent to the carbonyl creates a substitution pattern that maximizes the potential for intramolecular interactions between these functional groups.

The steric effects arising from this substitution pattern are particularly significant due to the rigid geometry of the cyclopropane ring system. Unlike flexible alkyl chains that can adopt multiple conformations to minimize steric interactions, the cyclopropyl group maintains a fixed spatial orientation that constrains the available conformational space for the entire molecule. This geometric constraint forces the sulfhydryl group and the ester functionality to adopt specific orientations relative to the cyclopropane ring, potentially creating unfavorable steric interactions that destabilize certain molecular conformations.

Electronic effects in this compound arise from the interaction between the electron-rich cyclopropane ring and the electron-withdrawing ester group. Cyclopropane rings are known to exhibit unique electronic properties due to their high ring strain, with studies demonstrating that the electron density distribution in cyclopropane differs significantly from that found in normal alkyl groups. The transmission of electronic effects through cyclopropane rings has been documented in various substituted cyclopropane derivatives, with evidence suggesting that the ring can effectively communicate electronic perturbations between substituents attached to different carbon atoms.

The electronic configuration of this compound is further complicated by the presence of the sulfur atom, which possesses vacant d-orbitals that can participate in bonding interactions with adjacent functional groups. The ability of sulfur to expand its valence shell through d-orbital involvement creates opportunities for unique electronic stabilization or destabilization effects that are not possible with first-row elements. These interactions may be particularly important in determining the preferred conformational arrangements of the molecule and its reactivity toward various chemical transformations.

属性

IUPAC Name |

methyl 2-cyclopropyl-2-sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S/c1-8-6(7)5(9)4-2-3-4/h4-5,9H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPWGAEVTRLWIHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CC1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Medicinal Chemistry Applications

1.1 TRPM8 Antagonism

One of the significant applications of methyl 2-cyclopropyl-2-sulfanylacetate is its potential as a TRPM8 (transient receptor potential melastatin 8) antagonist. TRPM8 is involved in sensing cold temperatures and is implicated in various pain conditions, including neuropathic pain. Research indicates that compounds with similar structures exhibit TRPM8 antagonistic activity, suggesting that this compound could be developed as a therapeutic agent for managing chronic pain conditions associated with cold allodynia and diabetic neuropathy .

1.2 Analgesic Properties

The analgesic properties of compounds targeting TRPM8 receptors have been explored in various studies. For instance, sulfonamide derivatives have shown promising results in alleviating pain by modulating TRPM8 activity. The structural characteristics of this compound may enhance its efficacy as a pain management drug, particularly in conditions where conventional analgesics fail .

Organic Synthesis

2.1 Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its unique cyclopropyl group contributes to the formation of complex molecular architectures through various reactions such as nucleophilic substitutions and cycloadditions. This compound can be utilized to synthesize more complex sulfonamide derivatives that may possess enhanced biological activities .

2.2 Synthesis of Sulfonamides

The compound can also be employed in the synthesis of sulfonamides, which are crucial in developing various pharmaceuticals. The introduction of the sulfanyl group allows for the creation of sulfonamide derivatives that can exhibit antibacterial and anti-inflammatory properties .

Case Studies and Research Findings

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural analogs include other cyclopropane-functionalized esters and sulfur- or halogen-substituted derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Critical Notes

Availability Challenges : this compound is discontinued in major catalogs (e.g., CymitQuimica), highlighting synthesis or stability issues .

Safety and Handling : Data on GHS hazards, storage conditions, and toxicity are unavailable for this compound, necessitating caution in experimental use .

halogenated cyclopropane esters are lacking, representing an area for future exploration.

准备方法

General Synthetic Strategy

The synthesis of methyl 2-cyclopropyl-2-sulfanylacetate typically involves nucleophilic substitution or addition reactions where a thiol or thiolate nucleophile is introduced onto a suitably activated carbon center adjacent to an ester function. The cyclopropyl group is retained during these transformations, requiring mild and selective conditions to avoid ring-opening side reactions.

Preparation via Methyl Thioglycolate Addition

One well-documented approach involves the use of methyl thioglycolate (methyl 2-mercaptoacetate) as the sulfur nucleophile:

- Step 1: Preparation of a suitable electrophilic precursor, such as an α-halo or α-activated ester intermediate bearing the cyclopropyl substituent.

- Step 2: Nucleophilic attack by methyl thioglycolate on the electrophilic center, leading to the formation of the sulfanylacetate structure.

- Step 3: Purification by extraction and recrystallization in mixed solvents such as methanol and ethyl acetate to obtain high purity product.

This method is supported by analogous synthesis routes for related sulfanylacetates, where methyl thioglycolate is added under controlled temperatures (typically 10–30 °C) to avoid side reactions and ensure high yield and purity.

Reaction Conditions and Solvent Systems

- Temperature: The nucleophilic addition is generally performed at low to moderate temperatures (0–30 °C) to maintain the integrity of the cyclopropyl ring and to control reaction kinetics.

- Solvents: Aprotic solvents such as methylene dichloride, trichloromethane, or ethyl acetate are commonly used. Mixed solvent systems of methanol and ethyl acetate (ratios ranging from 1:1 to 1:10) are employed for recrystallization and purification, enhancing product isolation and purity.

- Catalysts and Acids: In some related synthetic methods, mineral acids like sulfuric acid or hydrochloric acid are used to activate intermediates or control reaction rates, but for this compound, direct nucleophilic substitution without strong acid catalysis is preferred to preserve the cyclopropyl group.

Example Synthetic Procedure (Adapted from Related Sulfanylacetate Syntheses)

| Step | Reagents/Conditions | Description | Outcome/Yield |

|---|---|---|---|

| 1 | Cyclopropyl-substituted α-haloacetate | Prepared via halogenation or esterification | Electrophilic intermediate |

| 2 | Methyl thioglycolate, 10–30 °C, aprotic solvent | Nucleophilic substitution to introduce –SH group | This compound formed |

| 3 | Extraction with water and organic solvents | Removal of impurities | Organic phase isolated |

| 4 | Recrystallization in methanol:ethyl acetate | Purification | Product purity >98% (HPLC) |

| Yield | — | — | Typically 75–85% |

Research Findings and Optimization

- Selectivity: The preservation of the cyclopropyl ring during sulfanylation is critical. Studies show that mild reaction conditions and choice of solvent minimize ring-opening side reactions, which are common with harsh reagents or elevated temperatures.

- Purity: High purity (>98%) is achievable by careful control of reaction temperature and solvent system during recrystallization, as confirmed by HPLC analysis.

- Scalability: Similar synthetic routes for related compounds have been successfully scaled to multigram quantities with consistent yields and purity, indicating the method’s suitability for industrial or laboratory scale preparation.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Nucleophile | Methyl thioglycolate | Provides the sulfanylacetate moiety |

| Electrophilic precursor | α-Halo or activated acetate ester | Cyclopropyl-substituted |

| Solvent | Methylene dichloride, ethyl acetate, methanol | Aprotic solvents for reaction; mixed solvents for purification |

| Reaction temperature | 0–30 °C | Maintains cyclopropyl ring integrity |

| Reaction time | 1–4 hours | Dependent on scale and reagent reactivity |

| Purification method | Extraction + recrystallization | Yields product with >98% purity |

| Yield | 75–85% | Optimized by controlling temperature and solvent |

常见问题

Q. What are the recommended synthetic routes for Methyl 2-cyclopropyl-2-sulfanylacetate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound involves nucleophilic substitution or esterification reactions. A common approach includes reacting cyclopropanethiol derivatives with methyl α-haloacetates under basic conditions (e.g., using NaH or K₂CO₃). Key optimization parameters include:

| Parameter | Optimal Conditions | Purpose |

|---|---|---|

| Solvent | Dry THF or DMF | Enhances nucleophilicity |

| Temperature | 0–25°C | Controls reaction rate |

| Base | K₂CO₃ or NaH | Neutralizes byproducts (e.g., HX) |

| Reaction Time | 6–12 hours | Ensures completion |

Monitoring via TLC or HPLC is critical to confirm product formation .

Q. What analytical techniques are most effective for characterizing the structure of this compound?

Methodological Answer: Structural confirmation requires a combination of techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to identify cyclopropyl protons (δ ~0.5–1.5 ppm) and ester carbonyl signals (δ ~170–175 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns.

- X-ray Crystallography : For absolute configuration determination, if single crystals are obtainable .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: Strict safety measures are required due to potential toxicity and reactivity:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors .

- Waste Disposal : Segregate chemical waste and consult certified disposal services for sulfanyl-containing compounds .

- Emergency Procedures : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How does the cyclopropyl-sulfanyl moiety influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The cyclopropyl group introduces ring strain (~27 kcal/mol), enhancing electrophilicity at the adjacent carbon. The sulfanyl (-SH) group acts as a leaving group, facilitating nucleophilic attack (e.g., by amines or alcohols). To study this:

- Kinetic Experiments : Compare reaction rates with non-cyclopropyl analogs (e.g., methyl 2-sulfanylacetate).

- DFT Calculations : Analyze transition states and charge distribution to predict regioselectivity . Example reaction with benzylamine:

Q. How can computational chemistry methods resolve contradictions in reported biological activities of derivatives?

Methodological Answer: Contradictions in biological data (e.g., antimicrobial potency) may arise from assay variability or structural modifications. Strategies include:

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the cyclopropane ring) with activity trends.

- Docking Studies : Simulate interactions with target proteins (e.g., enzymes) to identify critical binding motifs .

- Meta-Analysis : Apply systematic review frameworks (e.g., PICOT criteria) to harmonize disparate datasets .

Q. What are the degradation pathways of this compound under varying storage conditions?

Methodological Answer: Degradation studies should focus on:

- Hydrolytic Stability : Monitor ester cleavage in aqueous buffers (pH 2–12) via HPLC. Acidic conditions typically accelerate hydrolysis.

- Thermal Stability : Use TGA/DSC to assess decomposition temperatures (expected >150°C for sulfanyl esters) .

- Light Sensitivity : Conduct accelerated UV exposure tests to detect photolytic byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。